molecular formula C7H6N2O B2376035 2-Pyridinecarbonitrile, 5-hydroxy-6-methyl- CAS No. 1211589-52-4

2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-

Cat. No. B2376035
CAS RN: 1211589-52-4
M. Wt: 134.138
InChI Key: REROTIHWEKPFOR-UHFFFAOYSA-N
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Description

“2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-” is a chemical compound with the molecular formula C7H6N2O . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of “2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-” or similar compounds often involves reactions with other chemicals. For instance, hydrazide derivatives were synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .

Scientific Research Applications

Synthesis and Reactivity

  • 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, is converted into various derivatives through reactions with benzene-sulfonyl chloride and other agents. X-ray analysis demonstrates the structures of these derivatives (Katritzky, Rachwał, Smith, & Steel, 1995).
  • Synthesis and structural analysis of pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been conducted, revealing insights into their molecular structure and supramolecular interactions (Tranfić, Halambek, Cetina, & Jukić, 2011).

Chemical Properties and Analysis

Applications in Corrosion Inhibition

  • The use of pyridine derivatives, including 2-pyridinecarbonitrile, in corrosion inhibition for mild steel in hydrochloric acid has been studied, showing their effectiveness in protecting metal surfaces (Ansari, Quraishi, & Singh, 2015).
  • Experimental studies on 2-pyridinecarbonitrile as a corrosion inhibitor for mild steel in hydrochloric acid solution confirm its adsorption and protective properties, demonstrating its potential application in material sciences (Yıldız, Döner, Doğan, & Dehri, 2014).

Synthesis and Potential Biological Activity

  • Synthesis of substituted 3-pyridinecarbonitriles, including related compounds, has been explored with an emphasis on their potential biological activity. This research contributes to understanding the biomedical applications of such compounds (Kappe & Kappe, 1989).

properties

IUPAC Name

5-hydroxy-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-7(10)3-2-6(4-8)9-5/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REROTIHWEKPFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarbonitrile, 5-hydroxy-6-methyl-

CAS RN

1211589-52-4
Record name 5-hydroxy-6-methylpyridine-2-carbonitrile
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